molecular formula C15H24O3 B13428435 (2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-ol 2-Acetate

(2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-ol 2-Acetate

Cat. No.: B13428435
M. Wt: 252.35 g/mol
InChI Key: KIMDJDKQAXAMOJ-XUINHMQOSA-N
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Description

(2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-ol 2-Acetate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its bicyclic structure, which includes an oxabicycloheptane ring system, and a butenol acetate moiety. Its stereochemistry is defined by multiple chiral centers, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-ol 2-Acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxabicycloheptane ring: This can be achieved through an intramolecular cyclization reaction, often catalyzed by a Lewis acid.

    Introduction of the butenol moiety: This step involves the addition of a butenol group to the bicyclic system, which can be facilitated by a nucleophilic substitution reaction.

    Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization reactions and continuous flow systems for acetylation to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-ol 2-Acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogenation.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

(2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-ol 2-Acetate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-ol 2-Acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but its unique structure allows for selective interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-ol: A similar compound without the acetate group.

    (2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-one: A ketone derivative of the compound.

Uniqueness

The presence of the acetate group in (2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-ol 2-Acetate imparts unique chemical properties, such as increased lipophilicity and potential for ester hydrolysis. These properties can influence its biological activity and make it a valuable compound for various applications.

Properties

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

[(E,2R)-4-[(1R,2R,6S)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptan-2-yl]but-3-en-2-yl] acetate

InChI

InChI=1S/C15H24O3/c1-10(17-11(2)16)6-7-12-14(3,4)9-8-13-15(12,5)18-13/h6-7,10,12-13H,8-9H2,1-5H3/b7-6+/t10-,12-,13+,15-/m1/s1

InChI Key

KIMDJDKQAXAMOJ-XUINHMQOSA-N

Isomeric SMILES

C[C@H](/C=C/[C@H]1[C@@]2([C@@H](O2)CCC1(C)C)C)OC(=O)C

Canonical SMILES

CC(C=CC1C(CCC2C1(O2)C)(C)C)OC(=O)C

Origin of Product

United States

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